molecular formula C27H26N2O3 B2603511 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896677-02-4

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

Cat. No. B2603511
CAS RN: 896677-02-4
M. Wt: 426.516
InChI Key: NNZJSSADPLGULM-UHFFFAOYSA-N
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Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a highly conserved protein kinase that plays an essential role in the regulation of cell division. Overexpression of Aurora A kinase has been observed in various types of cancer, making it an attractive target for cancer therapy.

Scientific Research Applications

Quantum Chemical Analysis for Corrosion Inhibition

Quantum chemical calculations on quinoxalines, closely related to the quinolinyl compound, have been performed to determine their corrosion inhibition efficiencies for copper in nitric acid media. These studies help understand the molecular structure and inhibition efficiency, offering insights into their potential applications in corrosion prevention (Zarrouk et al., 2014).

Potential Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives, containing quinoline units, have been synthesized and evaluated for their antimicrobial properties. This research suggests the potential of quinolinyl compounds as a framework for developing new antimicrobial agents (Holla et al., 2006).

Organic Synthesis and Catalysis

Research on the catalytic activity of iron/zinc-co-catalyzed systems for the arylation and alkenylation of C(sp3)–H bonds highlights the utility of quinoline derivatives in facilitating complex organic transformations. This work underscores the role of these compounds in advancing synthetic chemistry methodologies (Ilies et al., 2017).

Antiallergy Agents

Quinoline derivatives have been investigated for their antiallergy activities, demonstrating significant potential in this field. These studies provide a foundation for the development of new antiallergy medications, showing the diverse therapeutic applications of quinolinyl compounds (Althuis et al., 1980).

Structural Studies and Crystallography

Investigations into the structural characteristics of quinoline derivatives, focusing on their crystallography and molecular interactions, contribute to a deeper understanding of their properties and potential applications in materials science (Karmakar et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylpropanoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "benzaldehyde", "sodium triacetoxyborohydride" ], "Reaction": [ "Step 1: React 7-methoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylpropanoate in the presence of DCC and DMAP to yield the intermediate N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide.", "Step 2: Subject the intermediate to a reductive amination reaction with benzaldehyde in the presence of sodium triacetoxyborohydride to yield the final product N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] }

CAS RN

896677-02-4

Product Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

Molecular Formula

C27H26N2O3

Molecular Weight

426.516

IUPAC Name

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C27H26N2O3/c1-32-23-13-12-21-16-22(27(31)29-25(21)17-23)14-15-28-26(30)18-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24H,14-15,18H2,1H3,(H,28,30)(H,29,31)

InChI Key

NNZJSSADPLGULM-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

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